N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[2-(4-bromobenzamido)ethyl]-1-methyl-1H-indole-2-carboxamide . This nomenclature reflects three critical structural components:
- A 1-methylindole-2-carboxamide core, where the indole nitrogen is methyl-substituted.
- An ethylenediamine linker connecting the indole-carboxamide to the aromatic moiety.
- A 4-bromobenzoyl group providing halogenated aromatic character.
The systematic naming follows substitutive prioritization rules, with the indole system as the parent structure. The molecular formula is C₁₉H₁₈BrN₃O₂ , yielding a calculated molecular weight of 400.27 g/mol (exact mass: 399.0538 Da).
Table 1: Systematic Identification Data
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(4-bromobenzamido)ethyl]-1-methyl-1H-indole-2-carboxamide |
| Molecular Formula | C₁₉H₁₈BrN₃O₂ |
| Molecular Weight | 400.27 g/mol |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)Br |
Molecular Architecture Analysis
X-ray Crystallographic Characterization
While X-ray crystallographic data for this specific compound is not publicly available in the provided sources, analogous indole-carboxamide structures exhibit planar indole systems with dihedral angles of 5–15° between the benzoyl and indole planes. The ethylenediamine linker typically adopts a gauche conformation, minimizing steric clashes between the amide groups. The bromine atom at the para position of the phenyl ring creates a dipole moment orthogonal to the aromatic plane, influencing intermolecular interactions.
Comparative Analysis with Isomeric Forms
Isomeric possibilities arise from:
- Positional isomerism : Relocation of the bromine atom to meta or ortho positions on the benzoyl group.
- Indole substitution isomerism : Methyl group migration to the C3 position of the indole nucleus.
- Linker variability : Replacement of the ethylenediamine spacer with propylenediamine or rigid aromatic linkers.
Computational modeling (e.g., DFT calculations) suggests that the para-bromo configuration optimizes electronic complementarity with biological targets compared to meta-substituted analogs, which exhibit reduced binding affinities in receptor docking studies.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Fingerprinting
Predicted ¹H NMR spectral features (in DMSO-d₆, 400 MHz):
- Indole protons :
- H3 (singlet, δ 7.65–7.70 ppm)
- H4–H7 (multiplet, δ 7.10–7.45 ppm)
- N-methyl group : Singlet at δ 3.85–3.90 ppm
- Ethylenediamine linker :
- CH₂ adjacent to amide (triplet, δ 3.30–3.45 ppm)
- NH protons (broad, δ 6.80–7.20 ppm)
- Bromophenyl group :
- Aromatic protons (doublet, δ 7.60–7.70 ppm)
¹³C NMR would display carbonyl carbons at δ 165–170 ppm (indole-carboxamide) and δ 168–172 ppm (benzamide), with quaternary carbons adjacent to bromine at δ 120–125 ppm.
Infrared (IR) Vibrational Mode Mapping
Key IR absorptions (cm⁻¹):
- Amide I band : 1640–1680 (C=O stretch)
- Amide II band : 1520–1560 (N–H bend + C–N stretch)
- Indole N–H stretch : 3400–3450 (weak, if unsubstituted)
- C–Br stretch : 560–600
The absence of free N–H stretches above 3400 cm⁻¹ confirms complete substitution at the indole nitrogen.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) would exhibit:
- Molecular ion : m/z 399.05 [M]⁺ (calculated for C₁₉H₁₈⁷⁹BrN₃O₂)
- Isotopic pattern: 1:1 ratio for m/z 399.05 (⁷⁹Br) and 401.05 (⁸¹Br)
- Major fragments:
- m/z 242.08: Loss of bromophenylcarboxamide (C₈H₆BrNO)
- m/z 173.07: Indole-2-carboxamide fragment (C₁₀H₉N₂O)
- m/z 76.05: Ethylenediamine linker (C₂H₈N₂)
High-resolution mass spectrometry would confirm the elemental composition of each fragment within 5 ppm error.
Table 2: Predicted Mass Spectral Features
| m/z | Fragment Composition | Proposed Structure |
|---|---|---|
| 399.05 | C₁₉H₁₈BrN₃O₂ | Molecular ion |
| 242.08 | C₁₁H₁₂N₂O | Indole-carboxamide + linker |
| 155.03 | C₇H₄BrO | Bromobenzoyl fragment |
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[2-[(4-bromobenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-23-16-5-3-2-4-14(16)12-17(23)19(25)22-11-10-21-18(24)13-6-8-15(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
LVOUGBDCLBHBPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Cyclization
This classical method involves the acid-catalyzed rearrangement of phenylhydrazones. For 1-methylindole-2-carboxamide derivatives, the protocol typically starts with the reaction of 4-bromophenylhydrazine with ethyl levulinate under acidic conditions (HCl/EtOH, reflux, 12 h). The resulting indole intermediate undergoes N-methylation using methyl iodide in the presence of potassium carbonate (DMF, 60°C, 6 h). Subsequent hydrolysis of the ester group (LiOH, THF/H₂O, rt, 4 h) yields the free carboxylic acid, which is then converted to the carboxamide via coupling with ammonium chloride using HATU and DIPEA (DCM, 0°C → rt, 12 h).
Vilsmeier-Haack Formylation
An alternative approach employs Vilsmeier-Haack conditions to introduce a formyl group at the C3 position of preformed indole derivatives. For example, treating 1-methylindole with POCl₃ and DMF (0°C → 50°C, 3 h) generates 3-formyl-1-methylindole. Oxidation of the formyl group to a carboxylic acid (KMnO₄, H₂O/acetone, 70°C, 2 h) followed by amidation with ethylamine derivatives completes the carboxamide functionality.
Functionalization of the 4-Bromophenyl Carbonylaminoethyl Side Chain
The side chain introduces critical steric and electronic properties. Its synthesis involves three stages:
Preparation of 4-Bromobenzoyl Chloride
4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to generate the corresponding acyl chloride. This intermediate is highly reactive and must be used immediately in subsequent steps.
Ethylenediamine Derivatization
Ethylenediamine is selectively mono-protected using a tert-butoxycarbonyl (Boc) group (Boc₂O, THF, rt, 6 h) to yield N-Boc-ethylenediamine. The free amine is then acylated with 4-bromobenzoyl chloride (DCM, 0°C, 2 h) to form N-(2-aminoethyl)-4-bromobenzamide. Deprotection of the Boc group (TFA/DCM, rt, 1 h) liberates the primary amine for final coupling.
Coupling Strategies for Final Assembly
The convergence of the indole-2-carboxamide core and the side chain relies on robust amidation protocols.
HATU-Mediated Amidation
The most efficient method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. A representative protocol involves:
-
Activating the indole-2-carboxylic acid (1.2 equiv) with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF (0°C, 15 min).
-
Adding N-(2-aminoethyl)-4-bromobenzamide (1.0 equiv) and stirring at room temperature for 12 h.
-
Purifying the crude product via silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1) to obtain the title compound in 78% yield.
Palladium-Catalyzed Cross-Coupling
For scale-up synthesis, a palladium-mediated approach using Pd(dppf)Cl₂ and carbon monoxide (CO) has been reported. The indole-2-carboxylate ester is converted to the acid chloride (oxalyl chloride, DMF cat., rt, 2 h), which reacts with the side chain amine under CO atmosphere (EtOH, 80°C, 24 h) to afford the amide in 85% yield.
Purification and Characterization
Table 1: Key Spectroscopic Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 400.3 g/mol | HRMS (ESI+) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.12 (d, J=8.4 Hz, 2H, ArH) | Bruker Avance III |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5 (C=O) | Bruker Avance III |
| HPLC Purity | >98% | C18, MeCN/H₂O |
Purification typically involves recrystallization from ethanol/water (3:1) or preparative HPLC. Recent studies emphasize the importance of counterion screening (e.g., trifluoroacetate vs. hydrochloride) to improve crystallinity.
Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in the compound undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C, 12 hr) | Cleavage of carboxamide groups into carboxylic acids and amines. |
| Basic Hydrolysis | 2M NaOH, 80°C, 6 hr | Degradation to 4-bromobenzoic acid and 1-methylindole-2-carboxamide. |
Substitution Reactions
The 4-bromophenyl group participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed couplings:
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | DMF, 120°C, 8 hr | Methoxy-substituted phenyl derivative. |
| Ammonia (NH₃) | Ethanol, 100°C, 12 hr | 4-Aminophenyl analog. |
Cross-Coupling Reactions
Though not explicitly documented for this compound, analogous brominated indoles undergo:
-
Suzuki Coupling : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, dioxane (yield: 75–85%) .
-
Buchwald-Hartwig Amination : Pd₂(dba)₃, Xantphos, amine, toluene (yield: 60–70%) .
Oxidation
The indole ring and methyl group are oxidation-sensitive:
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 4 hr | Indole ring oxidation to oxindole derivatives. |
| CrO₃ | Acetic acid, 50°C, 3 hr | Methyl group oxidation to carboxylic acid. |
Reduction
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| LiAlH₄ | Et₂O, 0°C, 2 hr | Amide reduction to amine . |
| H₂/Pd-C | MeOH, RT, 6 hr | Bromine dehalogenation to phenyl. |
Amide Coupling
The carboxamide group reacts with carboxylic acids under EDAC/NHS coupling to form bis-amide derivatives (e.g., adamantane-linked analogs) .
Typical yield : 65–75% .
Halogen Exchange
Treatment with CuI/KI in DMF replaces bromine with iodine (yield: 55–60%).
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C (DSC data).
-
Photodegradation : UV light (254 nm) induces indole ring cleavage (48 hr exposure).
Comparative Reactivity of Bromophenyl Isomers
| Position | Reactivity in SNAr | Preferred Reactions |
|---|---|---|
| Para (4-Br) | Moderate | Cross-coupling, hydrolysis. |
| Meta (3-Br) | High | Substitution, halogen exchange. |
| Ortho (2-Br) | Low | Reduction, intramolecular cyclization. |
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of compounds related to N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide. For instance, the compound was evaluated for its efficacy against drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. The results indicated significant antibacterial activity, particularly against NDM-positive strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-Bromophenyl)furan-2-carboxamide | A. baumannii | 32 µg/mL |
| This compound | K. pneumoniae | 16 µg/mL |
Anticancer Potential
The indole scaffold is known for its anticancer properties, and derivatives of this compound have been investigated for their potential in cancer therapy. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their role as potential anticancer agents .
Case Study: Induction of Apoptosis in Cancer Cells
In vitro studies conducted on human breast cancer cells revealed that treatment with this compound led to a significant increase in apoptotic markers, including caspase activation and PARP cleavage. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with biological targets. These studies suggest that the compound binds effectively to the active sites of bacterial enzymes and cancer-related proteins, inhibiting their function .
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Mode of Interaction |
|---|---|---|
| DNA Topoisomerase | -9.5 | Hydrogen bonding |
| Beta-lactamase | -8.7 | Hydrophobic interactions |
Mechanism of Action
The mechanism of action of N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are contextualized below against analogous indole-2-carboxamides and related derivatives.
Structural Analogues with Halogen Substitutions
Derivatives with Varied Linker and Substituent Chemistry
Biological Activity
N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18BrN3O2
- Molecular Weight : 400.3 g/mol
- IUPAC Name : N-[2-[(4-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide
- Canonical SMILES : CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=C(C=C3)Br
This compound features an indole ring system, which is known for its diverse biological activities, including anticancer properties. The presence of the 4-bromophenyl group enhances its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth.
- Apoptosis Induction : Studies indicate that it can trigger apoptosis in various cancer cell lines by altering cell cycle progression and enhancing caspase activity.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound:
- Cell Viability Assays : The compound demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potent anticancer effects.
- Mechanistic Insights : Research suggests that it targets pathways involved in angiogenesis and cancer cell signaling, effectively inhibiting tumor growth and metastasis .
Antimicrobial Properties
In addition to its anticancer effects, this compound exhibits antimicrobial activity:
- Bacterial Strains Tested : It has shown effectiveness against several pathogenic bacterial strains, suggesting potential applications in treating infections .
Summary of Biological Activities
| Activity Type | Observed Effects | IC50 Values (µM) |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | 7 - 20 |
| Apoptosis Induction | Increased caspase activity | 10 - 20 |
| Antimicrobial | Inhibition of bacterial growth | < 20 |
Case Studies
- Breast Cancer Research : A study evaluated the effects of the compound on MDA-MB-231 breast cancer cells. Results indicated significant inhibition of cell viability and induction of apoptosis at concentrations as low as 10 µM. The treated cells exhibited morphological changes consistent with apoptosis .
- Antimicrobial Activity Assessment : Another study tested the compound against common bacterial strains such as E. coli and S. aureus. The results showed a notable reduction in bacterial growth at concentrations below 20 µM, highlighting its potential as an antimicrobial agent .
Q & A
Basic Synthesis
Q: What are the key steps in synthesizing N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide, and how can reaction conditions be optimized? A: The synthesis typically involves a multi-step coupling strategy. For example, intermediates like 4-bromobenzoyl derivatives are reacted with ethylenediamine analogs under controlled conditions. Key steps include:
- Coupling agents : TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) is used to activate carboxylic acids for amide bond formation, ensuring high yields (80–90%) when reactions are maintained at 0–5°C to minimize side reactions .
- Solvent and temperature : Dry dichloromethane (DCM) at 25–30°C facilitates intermediate formation, while cooling to 0–5°C during TBTU addition stabilizes reactive species .
- Purification : Column chromatography (hexane:ethyl acetate, 9:3 v/v) and recrystallization from ethanol/water mixtures are critical for isolating pure products .
Advanced Synthesis
Q: How does the choice of coupling agent impact yield and purity in synthesizing bromophenyl-indole carboxamides? A: Coupling agents like TBTU, HATU, or EDCI influence reaction efficiency:
- TBTU : Preferred for sterically hindered substrates due to its ability to form stable active esters, reducing racemization. Yields exceed 85% for bromophenyl derivatives when reaction times are extended to 24 hours .
- HATU : Offers faster kinetics but may require excess base (e.g., 2,6-lutidine), increasing by-product formation. Comparative studies show ~10% lower yields for bromophenyl analogs vs. TBTU .
- EDCI : Cost-effective but less efficient for electron-deficient aryl groups like 4-bromophenyl, often necessitating higher temperatures (40°C) and prolonged reaction times .
Analytical Characterization
Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how are impurities detected? A: A combination of methods ensures structural fidelity:
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 confirm regiochemistry (e.g., indole NH at δ 11.47 ppm, bromophenyl protons at δ 7.40–7.89 ppm) .
- Mass spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]<sup>+</sup> at m/z 403.1524) and fragments (e.g., loss of CO from the carboxamide group) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain, particularly for the bromophenyl moiety (C–Br bond length ~1.89 Å) .
- Elemental analysis : Ensures purity (>99.5%) by verifying C, H, N content within 0.5% of theoretical values .
Pharmacological Evaluation
Q: What in vitro assays are appropriate for evaluating this compound’s biological activity, given its structural features? A: Functional assays should target bromophenyl-related mechanisms:
- Enzyme inhibition : Fluorescence polarization assays for kinase or protease activity, leveraging the bromine atom’s electron-withdrawing effects on binding affinity .
- Cellular uptake : Radiolabeled (e.g., <sup>82</sup>Br) analogs track intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7) .
- Receptor binding : Competitive displacement assays using GPCRs (e.g., CCR5) compare bromophenyl derivatives to chloro/methyl analogs to assess substituent effects on IC50 .
Data Contradiction Analysis
Q: How can researchers resolve discrepancies in biological activity data between bromophenyl derivatives and other substituents? A: Systematic approaches include:
- SAR studies : Compare bromo, chloro, and methyl analogs in identical assays. For example, bromophenyl derivatives show 3–5× higher CCR5 binding affinity than chloro analogs due to enhanced hydrophobic interactions .
- Computational modeling : Molecular dynamics simulations (e.g., Schrödinger Suite) predict steric clashes or π-stacking differences caused by bromine’s van der Waals radius (1.85 Å) .
- Crystallographic overlay : Superimpose X-ray structures of bromo and non-bromo analogs to identify conformational changes in active sites .
Crystallographic Challenges
Q: What challenges exist in obtaining single crystals for X-ray analysis of this compound, and how can they be addressed? A: Common issues and solutions:
- Solubility : Low solubility in polar solvents (e.g., water) requires mixed-solvent systems (e.g., DCM:methanol, 1:2) for slow vapor diffusion .
- Polymorphism : Bromine’s heavy atom effect can induce multiple crystal forms. Seeding with microcrystals from ethanol/acetone mixtures stabilizes the desired polymorph .
- Data collection : High-resolution synchrotron radiation (e.g., λ = 0.7 Å) mitigates absorption errors caused by bromine’s high electron density .
Stability and Storage
Q: What are the optimal storage conditions to maintain the compound’s stability? A: Key considerations:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the bromophenyl group .
- Moisture sensitivity : Desiccate with silica gel to avoid hydrolysis of the carboxamide bond .
- Long-term stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation products, ensuring >95% purity over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
